Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Description
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS: 1159811-32-1) is a heterocyclic compound with the molecular formula C₈H₆BrN₃O₂ and a molecular weight of 256.06 g/mol. It features a triazolo[1,5-a]pyridine core substituted with a bromine atom at position 6 and a methyl carboxylate group at position 2 (Figure 1). This compound is typically available in purities ≥97% and is supplied in quantities ranging from 100 mg to 1 g for research and industrial applications . Its structural versatility makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-6-3-2-5(9)4-12(6)11-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNFWGGAQOISLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=C(C=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction is carried out in dry toluene at 140°C, utilizing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the described microwave-mediated synthesis provides a scalable and efficient route that could be adapted for larger-scale production .
Chemical Reactions Analysis
Cross-Coupling Reactions at the Bromine Site
The bromine atom at position 6 enables participation in palladium-catalyzed cross-coupling reactions , critical for structural diversification:
| Reaction Type | Reagents/Conditions | Potential Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl/heteroaryl boronic acid | Aryl/heteroaryl-substituted derivatives |
| Sonogashira Coupling | Pd catalyst, terminal alkyne, CuI | Alkynylated triazolopyridines |
For example, analogous iodo-triazolopyridines undergo Suzuki coupling with 4-methoxyphenylboronic acid at 88% yield and Sonogashira coupling with 4-ethylnylanisole at 61% yield . The bromine in this compound is expected to exhibit comparable reactivity due to similar electronic environments.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing triazole ring activates the bromine for SNAr reactions under basic conditions:
-
Ammonolysis : Reaction with amines (e.g., NH₃, alkylamines) to yield amino derivatives.
-
Hydroxylation : Substitution with hydroxide ions to form hydroxylated analogs.
The carboxylate group at position 2 further enhances ring electron deficiency, accelerating substitution kinetics .
Ester Functionalization
The methyl ester undergoes hydrolysis or transesterification :
| Reaction | Conditions | Product |
|---|---|---|
| Basic Hydrolysis | NaOH/H₂O, reflux | 6-Bromo-triazolo[1,5-a]pyridine-2-carboxylic acid |
| Acidic Hydrolysis | HCl/H₂O, reflux | Same as above |
| Transesterification | ROH, acid/base catalyst | Alkyl ester derivatives (e.g., ethyl, propyl) |
The carboxylic acid derivative is a precursor for amide bond formation or further derivatization .
Triazole Ring Functionalization
While the triazole ring itself is less reactive, it can participate in:
-
N-Alkylation : Quaternization of triazole nitrogen with alkyl halides.
-
Coordination Chemistry : Binding to metal ions (e.g., Cu, Pd) via lone pairs, relevant in catalysis.
Mechanistic Insights and Reaction Pathways
Key steps in its reactivity include:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in various fields.
Antimicrobial Properties
Research indicates that methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has demonstrated antimicrobial activity against several pathogens. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Candida albicans | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
These results suggest that the compound may be effective in treating infections caused by these microorganisms due to its ability to inhibit their growth.
Anticancer Activity
This compound has shown potential as an anticancer agent. Various studies have investigated its effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 - 20 | Induces apoptosis and cell cycle arrest |
| MCF-7 (breast cancer) | 15 - 25 | Inhibits angiogenesis through VEGF downregulation |
| A549 (lung cancer) | 20 - 30 | Triggers apoptotic pathways |
The compound's ability to induce apoptosis and inhibit angiogenesis positions it as a promising candidate for cancer therapy.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to reduce oxidative stress and neuroinflammation in neuronal cultures exposed to toxic agents:
- Key Findings:
- Reduced levels of reactive oxygen species (ROS).
- Decreased inflammatory cytokines in treated neuronal cells.
These findings suggest its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The compound exhibited significant activity against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Mechanisms
Research published in Cancer Research explored the anticancer mechanisms of this compound. The study found that treatment with this compound led to significant tumor size reduction in xenograft models, primarily through apoptosis induction and inhibition of tumor angiogenesis.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it acts as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound also inhibits JAK1 and JAK2, which are kinases involved in cytokine signaling pathways .
Comparison with Similar Compounds
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- CAS : 1427376-40-6
- Key Differences :
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
- Molecular Formula : C₆H₃BrClN₃
- Molecular Weight : 232.47 g/mol
- CAS : 1260667-73-9
- Key Differences :
6-Bromo-5-methyl-2-(pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridine
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
- Molecular Formula : C₆H₃BrFN₃
- Molecular Weight : 224.01 g/mol
- CAS : 1427445-33-7
- Key Differences :
Comparative Analysis Table
Biological Activity
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : CHBrNO
- Molecular Weight : 244.06 g/mol
- CAS Number : 7169-95-1
The compound is typically stored under inert conditions at room temperature to maintain stability .
Research indicates that this compound exhibits various pharmacological effects:
- Anticancer Activity : The compound has been shown to inhibit certain cancer cell lines. For instance, it demonstrated significant antiproliferative effects against MDA-MB-231 breast cancer cells by inducing apoptosis through upregulation of pro-apoptotic genes (Bax, caspase-3) and downregulation of anti-apoptotic genes (Bcl-2) .
- Enzyme Inhibition : It has been reported to inhibit AXL receptor tyrosine kinase function, which is implicated in several proliferative conditions including cancer . This inhibition may contribute to its anticancer properties.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in breast cancer cells; inhibits proliferation in various cancer cell lines. |
| Enzyme Inhibition | Inhibits AXL receptor tyrosine kinase and other enzymes related to cancer progression. |
| Antimicrobial | Exhibits activity against various pathogenic bacteria. |
Study on Anticancer Properties
A study evaluated the compound's effect on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound led to a significant increase in apoptosis markers compared to untreated controls. The IC values were determined to be in the low micromolar range (approximately 2.1 μM), showcasing its potential as a therapeutic agent against breast cancer .
Enzyme Inhibition Study
In another investigation focused on enzyme inhibition, this compound was found to inhibit AXL receptor tyrosine kinase with an IC of approximately 0.88 μg/mL. This suggests its potential use in treating conditions associated with aberrant AXL signaling .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of brominated pyridine precursors with triazole-forming agents. For example, heating brominated intermediates with acetic acid and ketones (e.g., cyclohexanone or cyclopentanone) under reflux conditions can yield spiro-triazolo-pyridine derivatives, as demonstrated in related syntheses . Optimization involves adjusting stoichiometry, solvent polarity, and temperature (e.g., 80–100°C in acetic acid) to maximize yield (reported up to 97% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- Methodology :
- NMR : and NMR should confirm the methyl ester (δ ~3.9 ppm for CH), bromine substituent (deshielded aromatic protons), and triazole ring protons (δ 8.0–9.0 ppm) .
- IR : Look for ester C=O stretching (~1700 cm) and triazole C=N absorption (~1600 cm) .
- Elemental Analysis : Expected deviations ≤0.5% between calculated and observed values for C, H, N (e.g., C: 62.74% vs. 62.65% in related compounds) .
Q. How can researchers functionalize the bromine substituent for downstream applications?
- Methodology : The bromine atom at position 6 is a versatile site for cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts, base) or nucleophilic substitution with amines/thiols (CuI, DMF) can introduce diverse groups. Similar brominated triazolo-pyridines have been used to generate pharmacophores via these routes .
Q. What purification strategies ensure high purity (>95%) of the final product?
- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or acetonitrile. HPLC with a C18 column (acetonitrile/water mobile phase) can validate purity, with retention times compared to standards .
Q. What safety precautions are required when handling this compound?
- Methodology : Follow GHS guidelines for brominated heterocycles: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. No specific acute toxicity data is available, but analogous compounds require hazard classification as irritants .
Advanced Research Questions
Q. How can researchers resolve contradictions in elemental analysis data for novel derivatives of this compound?
- Methodology : Minor discrepancies (e.g., 0.1–0.2% in C/H/N values) may arise from hygroscopicity or residual solvents. Dry samples under vacuum (24–48 hr) and repeat analysis. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, as demonstrated in spiro-triazolo-pyridine studies .
Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density at the bromine site, predicting activation barriers for Suzuki or Buchwald-Hartwig reactions. Compare with experimental kinetic data to validate computational models .
Q. How does the steric and electronic environment of the triazole ring influence regioselectivity in derivatization?
- Methodology : Perform Hammett analysis using substituents with varying σ values to correlate electronic effects with reaction rates. X-ray crystallography (if available) or NOESY NMR can reveal steric hindrance near the triazole ring .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology : Optimize reaction scalability using flow chemistry (continuous addition of reagents) to control exothermicity. Monitor intermediates via in-situ FTIR or Raman spectroscopy. For example, spiro-compound syntheses achieved 85% yield at 10 g scale using controlled heating .
Q. How can this compound serve as a precursor for kinase inhibitors or other bioactive molecules?
- Methodology : Replace the bromine with heteroaryl groups (e.g., pyridyl, imidazolyl) via cross-coupling to mimic ATP-binding motifs. Test derivatives against kinase panels (e.g., ALK5 inhibition, as seen in vactosertib analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
